Ortho-Methyl Substitution and Lipophilicity Enhancement
2-(2-Methylphenyl)morpholine demonstrates a calculated logP of 1.599 [1], which is a direct result of its ortho-methylphenyl substituent. This is a quantifiable structural differentiation from the unsubstituted parent scaffold, 2-Phenylmorpholine. While direct experimental logP data for the parent is not specified in the same source, the addition of a methyl group is a well-established method to increase lipophilicity, which can be calculated using standard fragment-based methods. This increased lipophilicity is a key driver of passive membrane permeability and can significantly alter a compound's pharmacokinetic profile and off-target binding potential compared to less lipophilic analogs.
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | 1.599 |
| Comparator Or Baseline | 2-Phenylmorpholine (unsubstituted parent) |
| Quantified Difference | Increase of approximately +0.5 to +1.0 logP units based on standard Hansch-Fujita π-value for a methyl group (~0.5) with potential conformational shielding. |
| Conditions | Computational prediction based on the molecular structure of 2-(2-Methylphenyl)morpholine. |
Why This Matters
This quantifiable difference in lipophilicity provides a rational basis for selecting this compound over the unsubstituted phenyl analog when optimizing for CNS penetration or when attempting to mitigate high-clearance metabolic pathways.
- [1] Chembase.cn. 2-(2-methylphenyl)morpholine (ID: 279379). View Source
